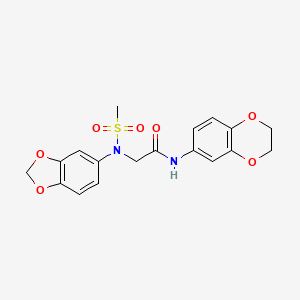![molecular formula C31H29N3O2 B4920393 3-[4-(Diphenylmethyl)piperazin-1-yl]-1-(naphthalen-1-yl)pyrrolidine-2,5-dione](/img/structure/B4920393.png)
3-[4-(Diphenylmethyl)piperazin-1-yl]-1-(naphthalen-1-yl)pyrrolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[4-(Diphenylmethyl)piperazin-1-yl]-1-(naphthalen-1-yl)pyrrolidine-2,5-dione is a complex organic compound with the molecular formula C31H29N3O2 and a molecular weight of 475.59 g/mol This compound is characterized by its unique structure, which includes a piperazine ring, a naphthalene moiety, and a pyrrolidine-2,5-dione core
Métodos De Preparación
The synthesis of 3-[4-(Diphenylmethyl)piperazin-1-yl]-1-(naphthalen-1-yl)pyrrolidine-2,5-dione typically involves multiple steps, starting from readily available starting materialsThe final step involves the formation of the pyrrolidine-2,5-dione core under specific reaction conditions . Industrial production methods may involve optimization of these steps to improve yield and purity, often using advanced techniques such as high-performance liquid chromatography (HPLC) for purification.
Análisis De Reacciones Químicas
3-[4-(Diphenylmethyl)piperazin-1-yl]-1-(naphthalen-1-yl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride or lithium aluminum hydride.
Aplicaciones Científicas De Investigación
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been investigated for its potential biological activities, including its interaction with biological targets.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the field of pharmacology.
Industry: The compound may be used in the development of new materials or as a precursor in industrial chemical processes
Mecanismo De Acción
The mechanism of action of 3-[4-(Diphenylmethyl)piperazin-1-yl]-1-(naphthalen-1-yl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
3-[4-(Diphenylmethyl)piperazin-1-yl]-1-(naphthalen-1-yl)pyrrolidine-2,5-dione can be compared with other similar compounds, such as:
3-[4-(Diphenylmethyl)piperazin-1-yl]-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione: This compound has a similar structure but includes an ethoxyphenyl group instead of a naphthalene moiety.
4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine: This compound is another analogue with a different core structure but similar functional groups.
Propiedades
IUPAC Name |
3-(4-benzhydrylpiperazin-1-yl)-1-naphthalen-1-ylpyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H29N3O2/c35-29-22-28(31(36)34(29)27-17-9-15-23-10-7-8-16-26(23)27)32-18-20-33(21-19-32)30(24-11-3-1-4-12-24)25-13-5-2-6-14-25/h1-17,28,30H,18-22H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVSZNZCOBJRENH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2CC(=O)N(C2=O)C3=CC=CC4=CC=CC=C43)C(C5=CC=CC=C5)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-Chloro-4-[3-(4-methoxyphenoxy)propylsulfanyl]benzene](/img/structure/B4920312.png)
![3-(4-methylphenyl)-N-[2-(1-oxidoisonicotinoyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]propanamide](/img/structure/B4920314.png)
![N-(4-fluorophenyl)-3-[4-nitro-2-(trifluoromethyl)phenoxy]benzamide](/img/structure/B4920318.png)
![5-{3-chloro-4-[(3-nitrobenzyl)oxy]benzylidene}-3-(3-pyridinylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4920326.png)

![Ethyl 2-[[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]amino]acetate](/img/structure/B4920343.png)
![3,3,7,8-tetramethyl-11-(5-nitro-2-furyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4920349.png)
![N-cyclohexyltricyclo[4.3.1.13,8]undecane-1-carboxamide](/img/structure/B4920352.png)
![N-{[2-(4-biphenylyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]cyclopropanamine](/img/structure/B4920365.png)
![N-[2-(diethylamino)ethyl]-2-phenoxyacetamide;hydrochloride](/img/structure/B4920382.png)
![(4Z)-2-(4-CHLOROPHENYL)-4-{[2-(2-PHENYLETHOXY)PHENYL]METHYLIDENE}-4,5-DIHYDRO-1,3-OXAZOL-5-ONE](/img/structure/B4920383.png)
![1-[5-(4-chlorophenyl)-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl]-2-phenoxyethanone](/img/structure/B4920396.png)
![N-[2-(dimethylamino)ethyl]-3-{1-[(1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}propanamide](/img/structure/B4920404.png)
![2-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4920411.png)
